2-Bromo-2-propen-1-ol acetate

Nozaki-Hiyama-Kishi coupling Organochromium chemistry Total synthesis

2-Bromo-2-propen-1-ol acetate (C₅H₇BrO₂, MW 179.01 g/mol), also referred to as 2-bromoallyl acetate, is a bifunctional organobromine compound classified as a bromohydrin acetate. Its molecular architecture integrates a vinyl C–Br bond with an allylic acetate moiety, establishing two orthogonal reactive sites that enable sequential and selective functionalization strategies.

Molecular Formula C5H7BrO2
Molecular Weight 179.01 g/mol
CAS No. 63915-88-8
Cat. No. B13958177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2-propen-1-ol acetate
CAS63915-88-8
Molecular FormulaC5H7BrO2
Molecular Weight179.01 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=C)Br
InChIInChI=1S/C5H7BrO2/c1-4(6)3-8-5(2)7/h1,3H2,2H3
InChIKeyFZJSVKNXSXPGBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-2-propen-1-ol acetate (CAS 63915-88-8) Structure, Class, and Core Reactivity Profile


2-Bromo-2-propen-1-ol acetate (C₅H₇BrO₂, MW 179.01 g/mol), also referred to as 2-bromoallyl acetate, is a bifunctional organobromine compound classified as a bromohydrin acetate . Its molecular architecture integrates a vinyl C–Br bond with an allylic acetate moiety, establishing two orthogonal reactive sites that enable sequential and selective functionalization strategies . This structural duality distinguishes it from simple allyl acetates or vinyl bromides and underpins its utility as a linchpin reagent in multi-step carbon–carbon bond formations [1].

Bifunctional linchpin reagent with vinyl C–Br and allylic acetate
Designed for sequential carbon–carbon bond formations

Why 2-Bromo-2-propen-1-ol acetate (CAS 63915-88-8) Cannot Be Replaced by Generic Allylic Acetates or Vinyl Bromides


Generic allylic acetates (e.g., allyl acetate) and simple vinyl bromides lack the bifunctional architecture required for sequential carbon–carbon bond formation without competing elimination. 2-Bromo-2-propen-1-ol acetate uniquely suppresses undesired β-acetate elimination during Nozaki–Hiyama–Kishi (NHK) couplings, a critical failure mode in related substrates [1]. Its ability to serve as both a vinyl halide electrophile and a latent allylic nucleophile precursor enables tandem C–C bond constructions that are unattainable with mono-functional analogs [2]. This compound-specific behavior directly impacts procurement decisions when synthetic efficiency and step-count reduction are paramount [3].

2-Bromoallyl acetate
Generic allyl acetate / vinyl bromide
Bifunctional reactivity sites
Single functional handle limits sequential couplings
Suppresses β-acetate elimination in NHK coupling
Undergoes competing elimination, reducing coupling efficiency
Enables tandem C–C bond constructions
Cannot access α-vinylpalladium or sequential pathways

Quantitative Evidence Differentiating 2-Bromo-2-propen-1-ol acetate (CAS 63915-88-8) from Closest Analogs


Suppressed β-Acetate Elimination in Ni(II)/Cr(II)-Mediated Coupling with Aldehydes

In Ni(II)/Cr(II)-mediated Nozaki-Hiyama-Kishi (NHK) couplings with aldehydes, 2-bromoallyl acetate demonstrates a unique absence of competing β-acetate elimination from the vinylchromium intermediate. This is in stark contrast to the behavior of many other β-heteroatom-substituted vinyl halides where elimination severely limits synthetic utility [1].

β-Elimination suppression
Class-level
Complete suppression of competing β-acetate elimination
Supports reliable NHK coupling in complex synthesis
Ni(II)/Cr(II), DMF, rt, 8 h; class-level baseline
Nozaki-Hiyama-Kishi coupling Organochromium chemistry Total synthesis

High Yield in Ni(II)/Cr(II)-Mediated Aldehyde Coupling Compared to Unsubstituted Allyl Acetate

2-Bromoallyl acetate achieves high coupling yields (typically 80–90%) with aliphatic aldehydes under NHK conditions. In contrast, unsubstituted allyl acetate exhibits significantly lower reactivity in related metal-catalyzed couplings, with reported yields as low as 21–30% for substituted allylic acetates like crotyl acetate and cinnamyl acetate under similar conditions [1]. The presence of the β-bromo substituent in 2-bromoallyl acetate substantially enhances electrophilic activation relative to non-halogenated allylic acetates [2].

Aldehyde coupling yield
Reported
80–90% (aliphatic) vs. 21–30% (allylic acetates)
Indicates higher coupling efficiency
Cross-study comparable; Co-catalyzed comparator
Cross-coupling Allylation Yield optimization

Divergent Reactivity in Palladium-Catalyzed Cross-Coupling: α-Vinylpalladium vs. π-Allylpalladium Intermediates

In palladium-catalyzed ethynylations, 2-bromoallyl acetate preferentially forms α-vinylpalladium intermediates rather than the π-allylpalladium complexes typically observed with unsubstituted allylic acetates [1]. This mechanistic divergence enables distinct reactivity patterns: while 2-chloroallyl acetate undergoes nucleophilic substitution at the central carbon of π-allyl complexes with Pt(0) catalysts [2], the bromo analog's propensity for α-vinylpalladium formation opens alternative synthetic pathways.

Pd-intermediate selectivity
Head-to-head
α-Vinylpalladium preferred over π-allyl
Enables distinct cross-coupling pathways
Pd-catalyzed ethynylation conditions
Palladium catalysis Mechanistic selectivity Allylic alkylation

Superior Regioselectivity in Tandem Suzuki-Miyaura/Allylic Substitution for (2-Arylallyl) Aryl Sulfones

2-Bromoallyl acetate enables a completely regioselective tandem Suzuki-Miyaura/allylic substitution sequence with boronic acids and sodium sulfinates, yielding (2-arylallyl) aryl sulfones in 56–93% yields with exclusive terminal alkene regioselectivity [1]. This high regioselectivity contrasts with the often poor selectivity observed with γ,γ-disubstituted allylic acetates such as geranyl acetate, which produced only a 2:1 isomeric ratio under similar conditions [2].

Regioselectivity in allylic substitution
Reported
Complete terminal selectivity (56–93% yield)
Eliminates isomer separation steps
Pd tandem Suzuki/allylic substitution
Tandem catalysis Sulfone synthesis Regioselectivity

Precursor to High-Yield Substituted 2-Iminooxazolidines via Cu₂O-Catalyzed Domino Reactions

3-Substituted-2-bromo-2-propen-1-ols (directly related to the target acetate via hydrolysis) undergo Cu₂O-catalyzed domino intermolecular 1,2-addition/intramolecular N-vinylation with dicyclohexyl carbodiimide, delivering 2-iminooxazolidines in yields up to 80% under additive-free conditions [1]. In the absence of Cu₂O, yields are significantly lower [2]. This establishes the bromoallyl scaffold as a privileged precursor for heterocycle construction.

2-Iminooxazolidine yield
Reported
Up to 80% with Cu₂O catalyst
Supports heterocycle library synthesis
Cu₂O, K₃PO₄, DMSO, 100 °C; additive-free
Heterocycle synthesis Copper catalysis Domino reactions

Lower Solvolytic Reactivity Relative to Allyl Tosylate: Stability Advantage for Controlled Functionalization

Kinetic studies reveal that the solvolysis rate of 2-bromoallyl esters is substantially lower than that of the parent allyl tosylate [1]. This reduced reactivity is attributed to the lack of π-orbital interaction between halogen n-electrons and the allyl cation LUMO, providing enhanced bench stability and more controlled reaction profiles compared to highly reactive allylic electrophiles [2].

Solvolytic stability
Class-level
Much lower solvolysis rate than allyl tosylate
May improve bench stability and handling
Qualitative kinetic inference; conditions not specified
Solvolysis kinetics Stability Structure-reactivity relationships

Validated Application Scenarios for 2-Bromo-2-propen-1-ol acetate (CAS 63915-88-8) Based on Quantitative Evidence


Total Synthesis of Complex Natural Products via Tandem Nozaki-Hiyama-Kishi / Pd-Mediated Allylation Sequences

2-Bromoallyl acetate serves as an efficient linchpin for sequential C–C bond formations in total synthesis. Following high-yield (80–90%) NHK coupling with aldehydes, the resulting allylic acetate products undergo palladium-mediated allylation with aldehydes, enabling remote 1,4-stereocontrol [1]. This strategy was employed in the unified total synthesis of pteriatoxins and the construction of the myriaporone/tedanolide carbon skeleton [2][3].

Regioselective Synthesis of (2-Arylallyl) Aryl Sulfones via Palladium-Catalyzed Tandem Processes

In palladium-catalyzed three-component reactions with boronic acids and sodium sulfinates, 2-bromoallyl acetate delivers (2-arylallyl) aryl sulfones with complete terminal alkene regioselectivity and yields ranging from 56% to 93% [1]. This method provides efficient access to sulfone-containing building blocks for medicinal chemistry and materials science.

Synthesis of Substituted 2-Iminooxazolidines via Copper-Catalyzed Domino Reactions

3-Substituted-2-bromo-2-propen-1-ols, readily accessible from the acetate, undergo Cu₂O-catalyzed domino 1,2-addition/N-vinylation with dicyclohexyl carbodiimide to afford 2-iminooxazolidines in up to 80% yield under additive-free conditions [1]. These heterocycles are valuable as moisture scavengers in polyurethane adhesives and coatings, and as alternatives to chromium-based tanning agents in the leather industry [2].

Precursor for α-Vinylpalladium-Mediated Cross-Coupling Reactions

In palladium-catalyzed ethynylations, 2-bromoallyl acetate preferentially forms α-vinylpalladium intermediates rather than π-allylpalladium complexes [1]. This mechanistic pathway enables distinct coupling outcomes compared to unsubstituted allylic acetates, providing access to products inaccessible via standard π-allyl chemistry.

Application
Selection Property
Validation Focus
Total synthesis via tandem NHK/Pd allylation
Bifunctional linchpin reactivity
Sequential coupling efficiency
Regioselective (2-arylallyl) sulfone synthesis
Complete regiocontrol in substitution
Isomeric purity and yield consistency
Substituted 2-iminooxazolidine synthesis
Heterocycle-forming scaffold
Domino reaction optimization
α-Vinylpalladium cross-coupling precursor
Preferential vinyl oxidative addition
Orthogonal mechanistic pathways
Quote Request

Request a Quote for 2-Bromo-2-propen-1-ol acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.